8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

Medicinal Chemistry Physicochemical Properties Scaffold Optimization

This 8-methoxy benzoxazepinone derivative is a critical scaffold for type III allosteric kinase inhibitor programs, offering exclusive αC-out/DFG-out back pocket binding. The 8-methoxy group provides a measurable +0.4 LogP increase over the unsubstituted parent, optimizing membrane permeability while retaining synthetic flexibility via acid-labile demethylation. Ideal for CNS lead optimization and systematic SAR studies, this intermediate ensures batch-to-batch consistency for reproducible probe development. Secure this high-purity building block to accelerate your medicinal chemistry timelines.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 5755-00-0
Cat. No. B1429549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
CAS5755-00-0
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)NCCO2
InChIInChI=1S/C10H11NO3/c1-13-7-2-3-8-9(6-7)14-5-4-11-10(8)12/h2-3,6H,4-5H2,1H3,(H,11,12)
InChIKeyHPFHVUXTDUJDAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS 5755-00-0): Core Physicochemical Properties and Scaffold Identity for Procurement Evaluation


8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS 5755-00-0) is a 1,4-benzoxazepin-5-one derivative with molecular formula C₁₀H₁₁NO₃ and molecular weight 193.2 g/mol [1]. The compound belongs to the 2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one scaffold class, which features a fused seven-membered oxazepine ring system containing both nitrogen and oxygen heteroatoms [2]. The defining structural feature is the methoxy substituent at the 8-position of the benzene ring, which introduces a measurable differentiation in both physicochemical properties and chemical reactivity relative to the unsubstituted parent scaffold [1].

Why Unsubstituted or Alternative Benzoxazepinone Analogs Cannot Replace 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one in Structure-Based Design


Generic substitution of 1,4-benzoxazepin-5-one scaffolds without the 8-methoxy substituent fails in medicinal chemistry and chemical biology applications due to three quantifiable factors: (1) the 8-methoxy group increases calculated LogP by approximately 0.4 units relative to the unsubstituted parent (C9H9NO2, MW 163.17 g/mol, XLogP3 0.9), directly impacting membrane permeability and binding pocket occupancy [1]; (2) the benzoxazepinone scaffold has demonstrated exclusive selectivity for allosteric kinase inhibition via binding to the αC-out/DFG-out conformation back pocket, a property that varies substantially with peripheral substituents [2]; and (3) the 8-position represents a validated derivatization site where substituent identity modulates both synthetic accessibility (the methoxy group is acid-labile, as demonstrated by demethylation with HBr at 110°C for 7 hours) and subsequent functionalization potential [3].

Quantitative Differentiation Evidence: 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one vs. In-Class Comparators


Molecular Weight and Lipophilicity Differentiation: 8-Methoxy Derivative vs. Unsubstituted Parent Scaffold

The 8-methoxy substituent increases molecular weight by 30.03 g/mol (+18.4%) and calculated LogP by approximately 0.4 units relative to the unsubstituted 2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one parent scaffold [1]. The unsubstituted parent (CAS 703-51-5) has molecular formula C9H9NO2, molecular weight 163.17 g/mol, and XLogP3-AA of 0.9 [2]. The 8-methoxy target compound (CAS 5755-00-0) has molecular formula C₁₀H₁₁NO₃ and molecular weight 193.2 g/mol [1].

Medicinal Chemistry Physicochemical Properties Scaffold Optimization

Allosteric Kinase Inhibition Potential: Class-Level SAR of 1,4-Benzoxazepin-5-one Scaffold Derivatives

The 1,4-benzoxazepin-5-one scaffold class has been extensively validated as a privileged chemotype for developing exclusively selective type III allosteric kinase inhibitors that bind to the αC-out/DFG-out back pocket conformation [1]. A structurally related benzoxazepinone derivative (compound 10) demonstrated low nanomolar potency on LIMK1/2 with exceptional selectivity across a comprehensive kinase panel, with RIPK activity as the only off-target [1]. The benzoxazepinone scaffold has been successfully employed in scaffold-hopping strategies from RIPK1 to LIMK1/2 inhibition while maintaining the allosteric binding mechanism [1].

Kinase Inhibition Allosteric Modulation Drug Discovery

Synthetic Utility as a Key Intermediate: Derivatization to Advanced Benzoxazepine-Based Therapeutics

The 8-methoxy-1,4-benzoxazepin-5-one core serves as a critical synthetic intermediate for producing more complex benzoxazepine derivatives. US Patent 6,187,769 specifically claims 4-(4-(4-(6-amino-5-fluoropyrimidin-2-yl)piperazin-1-yl)butyl)-4,5-dihydro-8-methoxy-1,4-benzoxazepin-5-one as a medicament for anxiety neurosis, phobias, and obsessive-compulsive disorders [1]. The 8-methoxy group provides a synthetic handle for further functionalization or, alternatively, can be cleaved via HBr-mediated demethylation at 110°C for 7 hours to afford the phenolic derivative [2].

Synthetic Chemistry Drug Intermediate Process Development

Recommended Research and Procurement Applications for 8-Methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one (CAS 5755-00-0)


Scaffold-Based Design of Selective Allosteric Kinase Inhibitors (Type III)

This compound is most appropriate for medicinal chemistry programs targeting the development of selective type III allosteric kinase inhibitors. The 1,4-benzoxazepin-5-one scaffold has demonstrated exclusive binding to the αC-out/DFG-out kinase back pocket conformation, a structural feature associated with exceptional target selectivity [1]. Researchers can leverage the 8-methoxy substituent to modulate physicochemical properties (+0.4 LogP vs. unsubstituted parent) while retaining the allosteric binding pharmacophore. The scaffold has been validated across RIPK1 and LIMK1/2 targets, with demonstrated scaffold-hopping potential [1].

Synthesis of CNS-Targeted Benzoxazepine Therapeutics

This compound is directly applicable as a key intermediate for synthesizing CNS-active benzoxazepine derivatives, as documented in US Patent 6,187,769 [2]. The 8-methoxy-1,4-benzoxazepin-5-one core can be functionalized at the N4 position with alkyl-linker-piperazine-pyrimidine moieties to generate compounds with anxiolytic potential. The presence of the methoxy group offers synthetic flexibility: it can either be retained to modulate lipophilicity and target engagement or cleaved via HBr-mediated demethylation (110°C, 7 hours) to yield a phenolic derivative for orthogonal functionalization [3].

Structure-Activity Relationship (SAR) Exploration Around 8-Position of Benzoxazepinones

This compound serves as an ideal starting point for systematic SAR studies investigating how 8-position substituents influence biological activity, physicochemical properties, and synthetic tractability. The 8-methoxy derivative (MW 193.2 g/mol) can be compared with the unsubstituted parent (MW 163.17 g/mol, XLogP3 0.9) and alternative 8-substituted analogs to establish quantitative structure-property and structure-activity relationships [4][5]. The methoxy group's acid-lability enables on-demand conversion to the phenolic analog for further diversification via O-alkylation or O-arylation.

Chemical Biology Probe Development for Kinase Allostery Studies

Given the established class-level allosteric binding mechanism of benzoxazepinones to the kinase back pocket [1], this compound is well-suited for developing chemical biology probes to study kinase conformational dynamics, allosteric regulation mechanisms, and the structural determinants of type III inhibitor selectivity. The moderate molecular weight (193.2 g/mol) and balanced lipophilicity (estimated LogP ~1.3) provide favorable probe-like physicochemical properties for cellular target engagement studies.

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